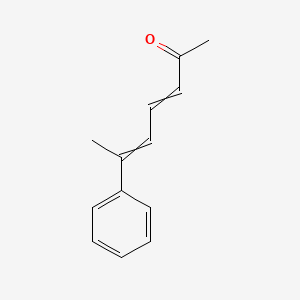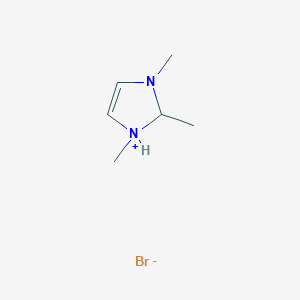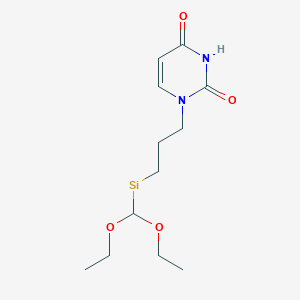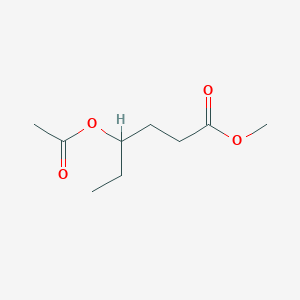
Propan-2-yl 4-(4-aminobenzene-1-sulfonyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propan-2-yl 4-(4-aminobenzene-1-sulfonyl)benzoate is an organic compound that features a sulfonamide group attached to a benzoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-(4-aminobenzene-1-sulfonyl)benzoate typically involves the esterification of 4-(4-aminobenzene-1-sulfonyl)benzoic acid with propan-2-ol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Propan-2-yl 4-(4-aminobenzene-1-sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
科学研究应用
Propan-2-yl 4-(4-aminobenzene-1-sulfonyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Propan-2-yl 4-(4-aminobenzene-1-sulfonyl)benzoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- Propan-2-yl 4-(4-nitrobenzene-1-sulfonyl)benzoate
- Propan-2-yl 4-(4-hydroxybenzene-1-sulfonyl)benzoate
- Propan-2-yl 4-(4-methylbenzene-1-sulfonyl)benzoate
Uniqueness
Propan-2-yl 4-(4-aminobenzene-1-sulfonyl)benzoate is unique due to the presence of the amino group, which can participate in additional hydrogen bonding and electrostatic interactions compared to its analogs. This feature can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in various applications.
属性
CAS 编号 |
116091-39-5 |
|---|---|
分子式 |
C16H17NO4S |
分子量 |
319.4 g/mol |
IUPAC 名称 |
propan-2-yl 4-(4-aminophenyl)sulfonylbenzoate |
InChI |
InChI=1S/C16H17NO4S/c1-11(2)21-16(18)12-3-7-14(8-4-12)22(19,20)15-9-5-13(17)6-10-15/h3-11H,17H2,1-2H3 |
InChI 键 |
PYLGRKBQIIUPPZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid](/img/structure/B14302831.png)

![5,5-Dibutyl-5H-benzo[b]phosphindol-5-ium iodide](/img/structure/B14302841.png)

![1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302857.png)
![6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane](/img/structure/B14302864.png)

![2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane](/img/structure/B14302867.png)

![2-[(4-Nitrophenyl)methylidene]-3-oxo-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B14302874.png)
